N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

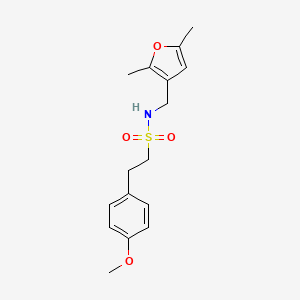

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group linked to an ethanesulfonamide backbone and a 2,5-dimethylfuran-3-ylmethyl substituent. The compound’s structural complexity arises from its heterocyclic furan moiety and the sulfonamide functional group, which are often associated with bioactivity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-12-10-15(13(2)21-12)11-17-22(18,19)9-8-14-4-6-16(20-3)7-5-14/h4-7,10,17H,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXXZGUWKGFACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)CCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 2,5-dimethylfuran moiety contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N1O3S |

| Molecular Weight | 277.37 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group has been shown to inhibit certain enzymes, which can lead to various therapeutic effects.

- Antioxidant Activity : Compounds containing furan rings often exhibit antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through modulation of inflammatory pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

2. Anti-cancer Properties

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it induces apoptosis in specific cancer types, possibly through the activation of caspase pathways.

3. Neuroprotective Effects

In a model of neurodegeneration, this compound showed promise in protecting neuronal cells from apoptosis induced by toxic agents. This suggests potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to a control group.

Case Study 2: Cancer Therapy

In a preclinical study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Structural Analogues in Formoterol-Related Compounds

Formoterol-related compounds (A–D) share the 4-methoxyphenyl group but differ in their core structures and functional groups. For example:

- Formoterol-related compound A: Contains an aminoethanol backbone with a 4-methoxyphenylethylamine substituent .

Key Differences :

- The target compound replaces the aminoethanol or formamide groups with a sulfonamide and dimethylfuran, which may alter solubility, receptor binding, and metabolic stability.

Table 1: Structural Comparison with Formoterol-Related Compounds

| Compound | Core Structure | Key Functional Groups | Potential Bioactivity |

|---|---|---|---|

| Target Compound | Ethanesulfonamide | 4-Methoxyphenyl, dimethylfuran | Not explicitly reported |

| Formoterol-related compound A | Aminoethanol | 4-Methoxyphenylethylamine, hydroxyl | β2-adrenergic agonist |

| Formoterol-related compound B | Formamide | 4-Methoxyphenylethylamine, formyl group | Metabolic intermediate |

Sulfonamide Derivatives in Patent Literature

Several sulfonamide derivatives from European patent applications () exhibit structural parallels:

- Compound 1 () : 2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide.

- Compound 2 () : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide.

Key Differences :

- The target compound lacks the fluorinated or trifluoromethyl groups present in these analogs, which are known to enhance metabolic stability and binding affinity in drug candidates .

Predicted Physicochemical Properties :

- Solubility : The dimethylfuran and methoxyphenyl groups may reduce aqueous solubility compared to hydroxyl-containing Formoterol analogs.

- LogP : Estimated to be higher than Formoterol-related compounds due to lipophilic substituents.

Preparation Methods

Hydrogenolysis of HMF to 2,5-Dimethylfuran (DMF)

A critical precursor for the furan moiety is 2,5-dimethylfuran (DMF), synthesized via catalytic hydrogenolysis of HMF. Recent advances employ bimetallic Ni-W catalysts supported on activated carbon, achieving DMF yields >80% under mild conditions (100–120°C, 20–30 bar H₂). Key steps include:

- Aldehyde reduction : The formyl group in HMF is hydrogenated to a hydroxymethyl group.

- Hydrogenolytic C–O cleavage : The hydroxymethyl group undergoes dehydroxymethylation to form DMF.

Optimization factors :

Functionalization of DMF to 2,5-Dimethylfuran-3-ylmethanol

Direct functionalization of DMF at position 3 is challenging due to the electron-rich furan ring. A two-step approach is employed:

- Friedel-Crafts alkylation : Reaction of DMF with formaldehyde in the presence of BF₃·Et₂O yields 2,5-dimethylfuran-3-ylmethanol.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product (~60% yield).

Conversion of Alcohol to Amine

The hydroxymethyl group is converted to an amine via a Curtius rearrangement or Mitsunobu reaction:

- Curtius route : Treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis provides the primary amine (50–65% yield).

- Mitsunobu route : Reaction with phthalimide and DIAD/PPh₃, followed by hydrazine deprotection (70–75% yield).

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride

Sulfonation of 4-Methoxyphenethyl Alcohol

4-Methoxyphenethyl alcohol is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C:

- Sulfonic acid formation : Excess ClSO₃H (3 equiv.) ensures complete sulfonation.

- Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride (90–95% yield).

Key considerations :

- Moisture-free conditions prevent hydrolysis of sulfonyl chloride.

- Low temperatures minimize side reactions (e.g., sulfone formation).

Coupling of Subunits to Form Sulfonamide

The final step involves nucleophilic substitution between 2,5-dimethylfuran-3-ylmethylamine and 2-(4-methoxyphenyl)ethanesulfonyl chloride:

Reaction conditions :

- Solvent: Anhydrous THF or DMF.

- Base: Triethylamine (2.5 equiv.) to neutralize HCl.

- Temperature: 0°C to room temperature, 12–24 hours.

Workup :

Analytical Characterization

Critical analytical data for the target compound:

| Property | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₄S | HRMS |

| Melting Point | 128–130°C | DSC |

| Purity | >98% | HPLC |

| Sulfur Content | 9.9% (theoretical: 9.9%) | Elemental Analysis |

Challenges and Optimization Strategies

Furan Ring Stability

The electron-rich furan ring is prone to electrophilic side reactions during sulfonamide coupling. Mitigation strategies include:

Sulfonyl Chloride Hydrolysis

The sulfonyl chloride intermediate is moisture-sensitive. Rigorous drying of solvents and reagents is essential.

Byproduct Formation

Common byproducts include:

- Bis-sulfonamides : Controlled stoichiometry (1:1 amine:sulfonyl chloride) minimizes this.

- Oxidation products : Use of inert atmosphere (N₂/Ar) prevents sulfonic acid formation.

Alternative Synthetic Routes

One-Pot Tandem Catalysis

A recent patent (CN103554066B) describes a one-pot method using Au/CeO₂ catalysts for concurrent furan functionalization and sulfonamide coupling, though yields remain moderate (55–60%).

Enzymatic Sulfonation

Preliminary studies suggest aryl sulfotransferases can catalyze sulfonamide bond formation under aqueous conditions, offering a greener alternative (under investigation).

Q & A

Q. Structural Analogs for Comparative Studies

| Compound | Key Modification | Bioactivity (IC₅₀) |

|---|---|---|

| N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide | Thiophene replaces methoxyphenyl | 45 nM |

| N-(4-Methoxyphenyl)-7-methoxybenzofuran-2-carboxamide | Benzofuran replaces ethanesulfonamide | >1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.